REACTION_CXSMILES
|
C(O[C:6](=O)[N:7]([CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH3:16])[CH2:11][CH2:10]1)C)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[CH2:15]([N:12]1[CH2:13][CH2:14][CH:9]([NH:7][CH3:6])[CH2:10][CH2:11]1)[CH3:16]
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Name
|
|
Quantity
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1.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C1CCN(CC1)CC)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
After 1 hour at ambient temperature the reaction mixture was concentrated in-vacuo
|
Duration
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1 h
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Type
|
WASH
|
Details
|
was washed with methanol
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC(CC1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |